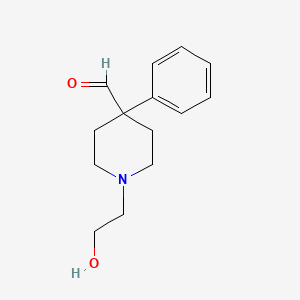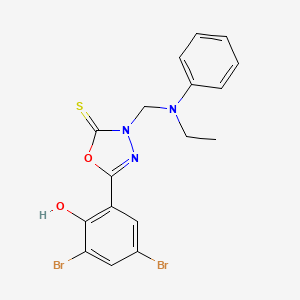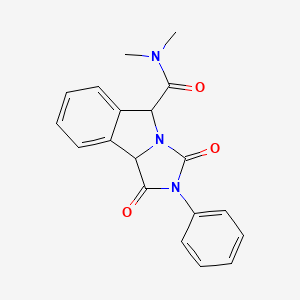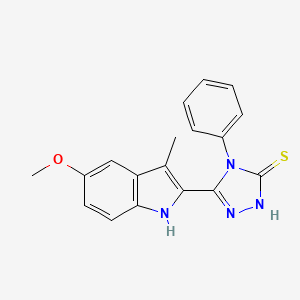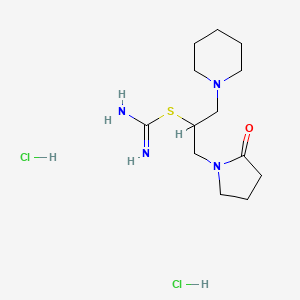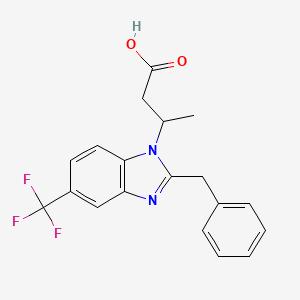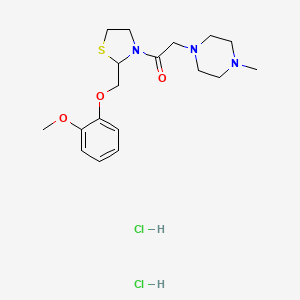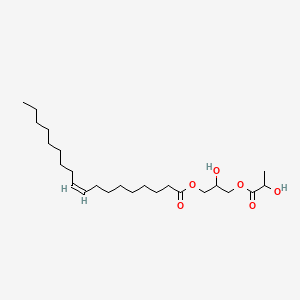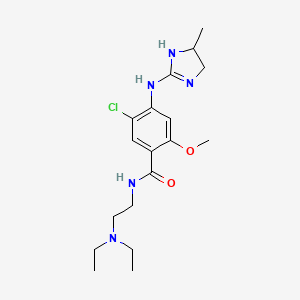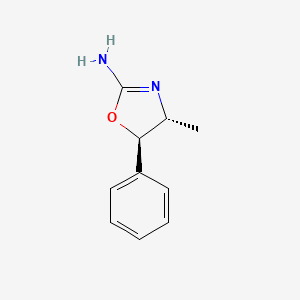
Einecs 230-337-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 230-337-0, also known as 2,2’-Dithiobisbenzanilide, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobisbenzanilide typically involves the reaction of benzanilide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dithiobisbenzanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Dithiobisbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,2’-Dithiobisbenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of disulfide bond formation and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
作用機序
The mechanism of action of 2,2’-Dithiobisbenzanilide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, influencing their structure and function. The molecular targets include enzymes and structural proteins, and the pathways involved are related to redox reactions and protein folding.
類似化合物との比較
Similar Compounds
Dithiobis(benzothiazole): Another disulfide compound used in rubber vulcanization.
Dithiobis(benzoic acid): A related compound with similar redox properties.
Uniqueness
2,2’-Dithiobisbenzanilide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable disulfide bonds makes it particularly valuable in both research and industrial contexts.
特性
CAS番号 |
7057-56-9 |
|---|---|
分子式 |
C16H18Cl3N3OZn |
分子量 |
440.1 g/mol |
IUPAC名 |
zinc;[7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium;trichloride |
InChI |
InChI=1S/C16H18N3O.3ClH.Zn/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;/h5-10H,1-4H3;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
UNIXSDSNQIVOEI-UHFFFAOYSA-K |
正規SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2.[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




